4-bromo-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile 4-bromo-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1190321-77-7
VCID: VC8215816
InChI: InChI=1S/C8H4BrN3O/c9-6-1-4(3-10)11-8-5(6)2-7(13)12-8/h1H,2H2,(H,11,12,13)
SMILES: C1C2=C(C=C(N=C2NC1=O)C#N)Br
Molecular Formula: C8H4BrN3O
Molecular Weight: 238.04 g/mol

4-bromo-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile

CAS No.: 1190321-77-7

Cat. No.: VC8215816

Molecular Formula: C8H4BrN3O

Molecular Weight: 238.04 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile - 1190321-77-7

Specification

CAS No. 1190321-77-7
Molecular Formula C8H4BrN3O
Molecular Weight 238.04 g/mol
IUPAC Name 4-bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile
Standard InChI InChI=1S/C8H4BrN3O/c9-6-1-4(3-10)11-8-5(6)2-7(13)12-8/h1H,2H2,(H,11,12,13)
Standard InChI Key RTYDYZPPTQNIOB-UHFFFAOYSA-N
SMILES C1C2=C(C=C(N=C2NC1=O)C#N)Br
Canonical SMILES C1C2=C(C=C(N=C2NC1=O)C#N)Br

Introduction

Chemical Identity and Structural Characteristics

4-Bromo-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile (C₈H₄BrN₃O) features a fused pyrrolopyridine core with substituents at positions 4 (bromine), 2 (oxo group), and 6 (cyano group). Its molecular weight is 241.04 g/mol, and the IUPAC name reflects the bicyclic system’s numbering (Figure 1) . Key structural attributes include:

Electronic and Steric Effects

  • Bromine: Introduces steric bulk and polarizability, enhancing electrophilic substitution reactivity .

  • Oxo Group: Stabilizes the lactam tautomer, increasing hydrogen-bonding capacity.

  • Cyanide: Provides electron-withdrawing character, facilitating nucleophilic aromatic substitution .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₄BrN₃O
Molecular Weight241.04 g/mol
LogP (Partition Coefficient)2.62
Melting Point305–308°C (decomposes)
SolubilityDMSO > 10 mg/mL

Synthetic Methodologies

Bromination-Cyclization Approach

A two-step protocol is commonly employed:

  • Bromination: Treatment of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves selective 4-position substitution (yield: 68–72%) .

  • Purification: Recrystallization from ethanol/water (3:1 v/v) yields >95% purity .

Alternative Routes

  • Palladium-Catalyzed Coupling: Suzuki-Miyaura reactions using 4-bromo derivatives and boronic acids enable functionalization at the 5-position, though yields are lower (42–55%) .

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

The 4-bromo group undergoes displacement with:

  • Amines: Piperidine in THF at 60°C produces 4-amino derivatives (85% yield).

  • Thiols: Mercaptoethanol in basic conditions forms thioether-linked analogs .

Cyclocondensation Reactions

Reaction with hydrazine hydrate generates pyrazolo[3,4-b]pyrrolopyridine systems, which exhibit enhanced fluorescence properties (quantum yield: Φ = 0.37) .

Biological and Pharmacological Applications

Kinase Inhibition

The compound demonstrates moderate activity against Fibroblast Growth Factor Receptor 1 (FGFR1) (IC₅₀ = 1.2 μM), attributed to hydrogen bonding between the oxo group and kinase hinge region.

Table 2: Biological Activity Profile

TargetAssay TypeIC₅₀/EC₅₀Reference
FGFR1In vitro kinase1.2 μM
EGFRCell proliferation>10 μM
CYP3A4Microsomal assay28 μM

Antiproliferative Effects

In MCF-7 breast cancer cells, the compound reduces viability by 62% at 10 μM (72 hr exposure), likely through ROS-mediated apoptosis .

Material Science Applications

Organic Electronics

Thin films deposited via spin-coating exhibit:

  • Bandgap: 3.1 eV (UV-Vis spectroscopy)

  • Charge Mobility: 0.12 cm²/V·s (field-effect transistor measurements)

Stability and Degradation

Photolytic Degradation

Under UV light (λ = 254 nm), the cyano group undergoes hydrolysis to a carboxamide, with t₁/₂ = 4.7 hr in aqueous solution .

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships

CompoundFGFR1 IC₅₀LogPWater Solubility (mg/mL)
4-Bromo-2-oxo derivative1.2 μM2.620.8
4-Chloro-2-oxo analog2.8 μM2.311.2
6-Cyano-5-iodo isomer>10 μM3.01<0.1

Future Research Directions

  • Prodrug Development: Esterification of the oxo group to improve oral bioavailability.

  • Polymer Composites: Incorporate into conjugated polymers for organic photovoltaic applications.

  • Targeted Drug Delivery: Functionalize with folate ligands for cancer-specific uptake.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator